molecular formula C6H13FN2O+2 B14751002 1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-

1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-

Cat. No.: B14751002
M. Wt: 148.18 g/mol
InChI Key: CCHDNAOWTULYEX-UHFFFAOYSA-N
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Description

1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy- is a compound known for its electrophilic fluorination properties. It is part of a family of compounds derived from 1,4-diazabicyclo[2.2.2]octane (DABCO), which are widely used in organic synthesis due to their ability to introduce fluorine atoms into organic molecules. This compound is particularly valued for its high reactivity and selectivity in fluorination reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy- can be synthesized by the direct fluorination of DABCO in the presence of a Brønsted or Lewis acid. The reaction typically involves the use of fluorine gas (F₂) diluted with nitrogen (N₂) and is carried out in solvents such as fluoro alcohol or acetonitrile . The reaction conditions are crucial, with the amount of acid playing a significant role in the yield and purity of the product .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control the reaction conditions precisely. The use of high-purity reagents and solvents is essential to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy- primarily undergoes electrophilic fluorination reactions. It can selectively fluorinate aromatic ketones, resulting in the formation of α-fluoroketones in methanol or fluorofunctionalized aromatic rings in acetonitrile .

Common Reagents and Conditions: Common reagents used in these reactions include methanol and acetonitrile as solvents. The reaction conditions are typically mild, with the reactions proceeding at room temperature or slightly elevated temperatures .

Major Products: The major products formed from these reactions are α-fluoroketones and fluorofunctionalized aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which 1,4-diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy- exerts its effects involves the electrophilic nature of the N-F bond. The fluorine atom is highly electrophilic, allowing it to react with nucleophilic sites on organic molecules. This reaction is facilitated by the electron-withdrawing effects of the diazoniabicyclo[2.2.2]octane framework, which stabilizes the transition state and enhances the reactivity of the fluorine atom .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, 1,4-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts, and 1-hydroxy-1,4-diazoniabicyclo[2.2.2]octane salts .

Uniqueness: 1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy- is unique due to its combination of a fluorine atom and a hydroxyl group, which provides a balance of reactivity and selectivity. This makes it particularly useful for selective fluorination reactions where other reagents might be too reactive or not selective enough .

Properties

IUPAC Name

1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2O/c7-8-1-4-9(10,5-2-8)6-3-8/h10H,1-6H2/q+2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHDNAOWTULYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CC[N+]1(CC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FN2O+2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936672
Record name 1-Fluoro-4-hydroxy-1,4-diazabicyclo[2.2.2]octane-1,4-diium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162241-33-0
Record name 1-Fluoro-4-hydroxy-1,4-diazabicyclo[2.2.2]octane-1,4-diium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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